molecular formula C24H22N2O5 B6500722 N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 954686-49-8

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B6500722
CAS No.: 954686-49-8
M. Wt: 418.4 g/mol
InChI Key: LFHKEQOVIYKJSS-UHFFFAOYSA-N
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Description

This compound features a benzodioxol moiety fused to a pyrrolidinone ring, connected via a methylene bridge to a naphthalen-2-yloxyacetamide group. The naphthoxy group may enhance lipophilicity, influencing membrane permeability and target binding.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c27-23(14-29-20-7-5-17-3-1-2-4-18(17)10-20)25-12-16-9-24(28)26(13-16)19-6-8-21-22(11-19)31-15-30-21/h1-8,10-11,16H,9,12-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHKEQOVIYKJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Naphthoxyacetamide Moieties

A. N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()

  • Structure: Replaces the benzodioxol-pyrrolidinone core with a morpholinoethyl group.
  • Activity : Exhibits cytotoxic effects in HeLa cells (IC₅₀ ~3.16 µM), comparable to cisplatin .
  • Key Difference: The absence of the benzodioxol-pyrrolidinone system likely reduces target specificity but improves solubility due to the morpholine group.

B. 2-((3-Allyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()

  • Structure: Features a thienopyrimidinone core instead of pyrrolidinone, with a sulfur bridge.
  • Activity: Not explicitly reported, but the thienopyrimidine scaffold is associated with kinase inhibition and anticancer properties.
  • Key Difference: The thienopyrimidine core may confer distinct electronic properties and binding modes compared to pyrrolidinone .

Analogues with Pyrrolidinone and Heterocyclic Cores

A. 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (Compound 12, )

  • Structure: Combines pyrrolidinone with a benzimidazole ring and acetohydrazide.
  • Properties : Melting point 194–195°C; 65% yield.

B. 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (Compound 13, )

  • Structure : Incorporates a pyrazole ring, increasing hydrogen-bonding capacity.
  • Properties : 53% yield; melting point 138–139°C.
  • Key Difference : The pyrazole group may modulate solubility and metabolic stability .

Analogues Synthesized via 1,3-Dipolar Cycloaddition ()**

A. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition); IR peaks at 1671 cm⁻¹ (C=O), 3262 cm⁻¹ (–NH).

B. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)

  • Synthesis: Includes a nitro group on the phenyl ring; IR peak at 1535 cm⁻¹ (–NO₂).
  • Activity : Nitro groups often enhance cytotoxicity but may increase toxicity risks.
  • Key Difference : Electron-withdrawing nitro groups alter electronic density, affecting reactivity and bioavailability .

Comparative Data Tables

Key Research Findings

  • Synthetic Flexibility: The target compound’s benzodioxol-pyrrolidinone core is less explored than triazole or benzimidazole analogues, offering novel avenues for optimization .
  • Bioactivity Potential: The naphthoxy group’s lipophilicity may enhance blood-brain barrier penetration, contrasting with morpholinoethyl derivatives’ solubility advantages .
  • Spectroscopic Signatures : IR peaks for C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) align with acetamide derivatives, confirming functional group integrity .

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